Cas no 83190-04-9 (3-chloro-4-(2,2,2-trifluoroethoxy)aniline)

3-chloro-4-(2,2,2-trifluoroethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-(2,2,2-trifluoro-ethoxy)-phenylamine
- SB80341
- Z239873334
- CS-0238839
- A1-04435
- AKOS000151006
- STL414553
- EN300-201140
- G27560
- 3-CHLORO-4-(2,2,2-TRIFLUOROETHOXY)ANILINE
- 3-chloro-4-(2,2,2-trifluoroethoxy)phenylamine
- SCHEMBL2564423
- MFCD08700292
- IDA19004
- 83190-04-9
- 3-chloro-4-(2,2,2-trifluoroethoxy)aniline
-
- MDL: MFCD08700292
- Inchi: InChI=1S/C8H7ClF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
- InChI Key: LLSUFBIBUWJAEH-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1N)Cl)OCC(F)(F)F
Computed Properties
- Exact Mass: 225.0168260Da
- Monoisotopic Mass: 225.0168260Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 35.3Ų
3-chloro-4-(2,2,2-trifluoroethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB278390-5 g |
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline; . |
83190-04-9 | 5g |
€519.80 | 2022-09-01 | ||
TRC | C592795-25mg |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 25mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-201140-0.05g |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95.0% | 0.05g |
$68.0 | 2025-02-20 | |
Enamine | EN300-201140-0.5g |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95.0% | 0.5g |
$229.0 | 2025-02-20 | |
Enamine | EN300-201140-0.1g |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95.0% | 0.1g |
$102.0 | 2025-02-20 | |
Enamine | EN300-201140-5.0g |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95.0% | 5.0g |
$576.0 | 2025-02-20 | |
Enamine | EN300-201140-5g |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95% | 5g |
$576.0 | 2023-09-16 | |
Aaron | AR00JG2S-2.5g |
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95% | 2.5g |
$574.00 | 2025-02-28 | |
1PlusChem | 1P00JFUG-100mg |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95% | 100mg |
$149.00 | 2025-03-16 | |
A2B Chem LLC | AJ06200-50mg |
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline |
83190-04-9 | 95% | 50mg |
$107.00 | 2024-04-19 |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline Related Literature
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on 3-chloro-4-(2,2,2-trifluoroethoxy)aniline
Professional Introduction to 3-chloro-4-(2,2,2-trifluoroethoxy)aniline (CAS No. 83190-04-9)
3-chloro-4-(2,2,2-trifluoroethoxy)aniline is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 83190-04-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and trifluoroethoxy substituents in its molecular framework imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry.
The structural motif of 3-chloro-4-(2,2,2-trifluoroethoxy)aniline consists of an aniline core substituted with a chloro group at the 3-position and a 2,2,2-trifluoroethoxy group at the 4-position. This arrangement not only influences its electronic properties but also enhances its interaction with biological targets. The electron-withdrawing nature of the chloro group and the fluorinated ether moiety contribute to a complex interplay of dipole moments and hydrogen bonding potential, which are critical for drug-like characteristics.
In recent years, there has been growing interest in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceutical molecules has been shown to modulate lipophilicity, binding affinity, and overall bioavailability. 3-chloro-4-(2,2,2-trifluoroethoxy)aniline exemplifies this trend, as its trifluoroethoxy substituent can significantly influence the compound's solubility and interaction with biological receptors.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to design molecules with targeted biological activity. For instance, derivatives of 3-chloro-4-(2,2,2-trifluoroethoxy)aniline have been investigated for their potential in inhibiting specific enzymes or receptors involved in inflammatory pathways. The ability to fine-tune the electronic and steric properties of these derivatives allows for the optimization of drug candidates with improved efficacy and reduced side effects.
The synthesis of 3-chloro-4-(2,2,2-trifluoroethoxy)aniline involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include nucleophilic aromatic substitution reactions to introduce the chloro and trifluoroethoxy groups, followed by purification processes to ensure high chemical purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have also been employed to enhance yield and selectivity in the preparation of this compound.
From a computational chemistry perspective, the study of 3-chloro-4-(2,2,2-trifluoroethoxy)aniline has provided valuable insights into molecular interactions. Quantum mechanical calculations have been used to elucidate the electronic structure and energetic landscape of this compound. These studies not only aid in understanding its reactivity but also guide the design of more sophisticated derivatives with tailored properties. The integration of experimental data with computational modeling has become an indispensable tool in modern drug discovery.
The pharmacological potential of 3-chloro-4-(2,2,2-trifluoroethoxy)aniline has been explored in various preclinical studies. Researchers have focused on its interaction with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in drug metabolism. The presence of fluorine atoms can influence enzyme kinetics by altering substrate binding affinities. Additionally, studies have examined its effects on membrane transporters and receptor binding sites, providing a comprehensive understanding of its pharmacological profile.
In conclusion, 3-chloro-4-(2,2,2-trifluoroethoxy)aniline (CAS No. 83190-04-9) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable asset for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like this are poised to play a pivotal role in next-generation drug discovery efforts.
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